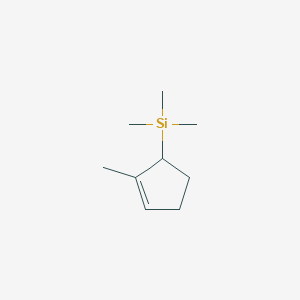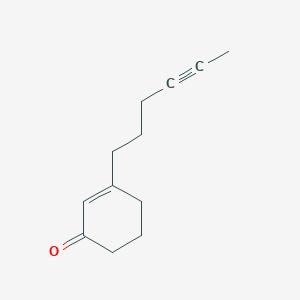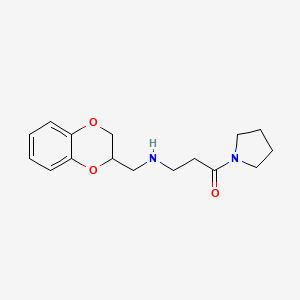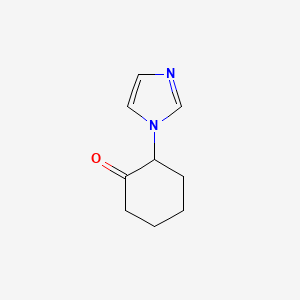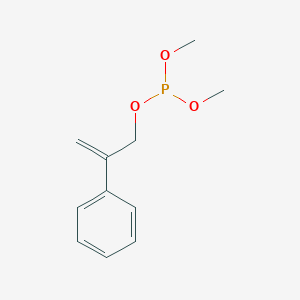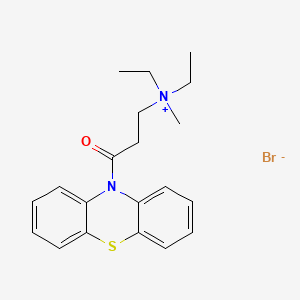
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is a quaternary ammonium compound with a molecular formula of C20H25N2OSBr and a molecular weight of 421.44 . This compound is known for its unique structure, which includes a phenothiazine moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide typically involves the alkylation of enolate ions. The enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new C-C bond . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. The phenothiazine moiety is known to interact with various biological pathways, potentially affecting neurotransmission and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Diethylmethyl(2-(1-phenyl-2-(phenylacetoxy)ethylthio)ethyl)ammonium methyl sulfate
- Diethylmethyl(2-(3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Uniqueness
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is unique due to its phenothiazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurological and psychiatric disorders.
Propiedades
Número CAS |
111327-40-3 |
|---|---|
Fórmula molecular |
C20H25BrN2OS |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-4-22(3,5-2)15-14-20(23)21-16-10-6-8-12-18(16)24-19-13-9-7-11-17(19)21;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JCBTXNGQTHLEKV-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


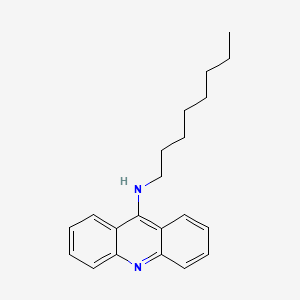
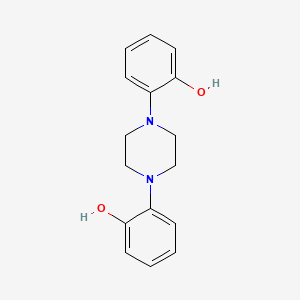

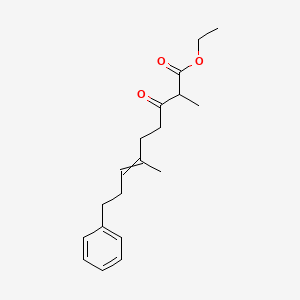

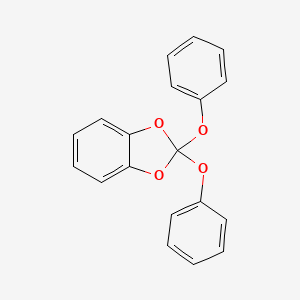
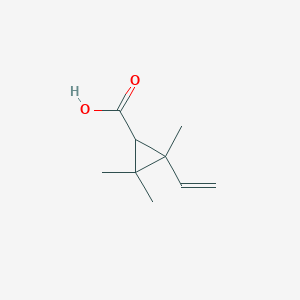
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
